Cas no 50396-46-8 (5-Bromo-2-hydroxycinnamic acid)

5-Bromo-2-hydroxycinnamic acid structure
50396-46-8 structure
商品名:5-Bromo-2-hydroxycinnamic acid
CAS番号:50396-46-8
MF:C9H7BrO3
メガワット:243.054082155228
CID:4949156

5-Bromo-2-hydroxycinnamic acid 化学的及び物理的性質

名前と識別子

    • 5-bromo-2-hydroxycinnamic acid
    • 3-(5-bromo-2-hydroxyphenyl)prop-2-enoic acid
    • 3-(5-Bromo-2-hydroxyphenyl)acrylic acid
    • (E)-3-(2-Hydroxy-5-bromophenyl)acrylic acid
    • (2E)-3-(5-BROMO-2-HYDROXYPHENYL)PROP-2-ENOIC ACID
    • 5-Bromo-2-hydroxycinnamic acid
    • インチ: 1S/C9H7BrO3/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h1-5,11H,(H,12,13)/b4-1+
    • InChIKey: UMKKBQOEMLWVAQ-DAFODLJHSA-N
    • ほほえんだ: BrC1C=CC(=C(/C=C/C(=O)O)C=1)O

計算された属性

  • せいみつぶんしりょう: 241.958
  • どういたいしつりょう: 241.958
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 215
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 1
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 57.5

じっけんとくせい

  • PSA: 57.53000
  • LogP: 2.25250

5-Bromo-2-hydroxycinnamic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A015015950-1g
5-Bromo-2-hydroxycinnamic acid
50396-46-8 97%
1g
$1549.60 2023-09-01
Alichem
A015015950-250mg
5-Bromo-2-hydroxycinnamic acid
50396-46-8 97%
250mg
$494.40 2023-09-01
Alichem
A015015950-500mg
5-Bromo-2-hydroxycinnamic acid
50396-46-8 97%
500mg
$823.15 2023-09-01

5-Bromo-2-hydroxycinnamic acid 関連文献

5-Bromo-2-hydroxycinnamic acidに関する追加情報

5-Bromo-2-hydroxycinnamic acid (CAS No. 50396-46-8)

5-Bromo-2-hydroxycinnamic acid, also known by its CAS number 50396-46-8, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of cinnamic acids, which are aromatic compounds with a hydroxyl group and a carboxylic acid group attached to the benzene ring. The presence of a bromine atom at the 5-position further distinguishes this compound from its analogs, making it a unique subject for research and application.

The structure of 5-Bromo-2-hydroxycinnamic acid consists of a benzene ring with substituents at positions 2, 3, and 5. The hydroxyl group (-OH) is located at position 2, while the carboxylic acid group (-COOH) is at position 3. The bromine atom is positioned at position 5, contributing to the compound's distinct chemical properties. This arrangement makes the molecule highly reactive under certain conditions, which has been exploited in various synthetic pathways and biological studies.

Recent studies have highlighted the potential of 5-Bromo-2-hydroxycinnamic acid in drug discovery. Researchers have investigated its ability to inhibit specific enzymes involved in inflammatory processes, suggesting its potential as an anti-inflammatory agent. Additionally, this compound has shown promise in antioxidant studies, where it demonstrated significant free radical scavenging activity. These findings underscore its potential applications in the development of therapeutic agents targeting oxidative stress-related diseases.

In terms of synthesis, 5-Bromo-2-hydroxycinnamic acid can be prepared through several methods, including direct bromination of cinnamic acid derivatives or via substitution reactions involving bromine-containing reagents. The choice of synthesis route depends on the desired yield, purity, and scalability of the process. Recent advancements in catalytic methods have improved the efficiency of these reactions, making large-scale production more feasible.

The physical properties of 5-Bromo-2-hydroxycinnamic acid include a melting point of approximately 180°C and a molecular weight of 244.01 g/mol. Its solubility in water is moderate, while it exhibits higher solubility in organic solvents such as ethanol and methanol. These properties make it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

In conclusion, 5-Bromo-2-hydroxycinnamic acid, with its CAS number 50396-46-8, is a versatile compound with promising applications in pharmaceuticals and materials science. Its unique chemical structure and reactivity continue to attract researchers seeking innovative solutions in drug development and beyond.

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